6-(2-Aminoethyl)-2-methylpyrimidin-4-ol
Description
Contextualization within the Field of Nitrogen-Containing Heterocycles and Pyrimidine (B1678525) Chemistry
Nitrogen-containing heterocycles are organic compounds that contain a ring structure composed of atoms of at least two different elements, one of which is nitrogen. This class of compounds is exceptionally broad and vital, forming the structural basis for a vast number of natural and synthetic molecules. Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of this field. growingscience.comnih.gov The pyrimidine nucleus is biologically crucial as it is the parent compound for three of the nucleobases in nucleic acids: cytosine, thymine, and uracil. gsconlinepress.com
The compound 6-(2-Aminoethyl)-2-methylpyrimidin-4-ol is a derivative of pyrimidine. Its structure is characterized by a methyl group at the 2-position, a hydroxyl group at the 4-position (leading to the "-ol" suffix and placing it in the pyrimidinol subclass), and a 2-aminoethyl side chain at the 6-position. The presence of these functional groups—an amino group, a hydroxyl group, and a methyl group—on the pyrimidine ring suggests a molecule with diverse potential for chemical reactions and interactions. The hydroxyl group, in particular, means the compound can exist in tautomeric forms, in this case, a pyrimidin-4-one structure. nih.gov
The synthesis of the pyrimidine ring itself can be achieved through various methods, often involving the condensation of compounds like amidines with ketones, esters, or other carbonyl-containing molecules. organic-chemistry.org These synthetic strategies allow chemists to create a wide library of substituted pyrimidines for various research applications. researchgate.net
Below is a data table summarizing the key chemical identifiers for this compound.
| Property | Value |
| Molecular Formula | C₇H₁₁N₃O |
| InChI Key | CBBAOLMVDMJTHR-UHFFFAOYSA-N |
| SMILES String | Cc1cc(O)nc(CCN)n1 |
| Molecular Weight | 153.18 g/mol |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 4 |
| Heavy Atom Count | 11 |
Note: Data is often presented for the dihydrochloride (B599025) salt form of the compound in commercial listings.
Academic Significance of Pyrimidinol Derivatives in Contemporary Organic Synthesis and Chemical Research
Pyrimidinol derivatives, and the broader class of pyrimidines, hold significant academic and industrial importance due to their wide range of biological activities and applications as versatile building blocks in organic synthesis. growingscience.comorientjchem.org The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry because its derivatives have been found to exhibit an extensive array of pharmacological properties. nih.gov
Research Findings and Applications:
Medicinal Chemistry: Pyrimidine derivatives are investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant agents. orientjchem.orgresearchgate.netijpsr.com The ability to easily modify the pyrimidine core allows for the fine-tuning of a molecule's biological activity. gsconlinepress.com For instance, different substituents on the ring can lead to selective inhibition of specific enzymes or receptors, a key strategy in modern drug discovery. nih.govnih.gov
Organic Synthesis: The development of novel and efficient synthetic routes to functionalized pyrimidines is a very active area of contemporary chemical research. organic-chemistry.orgresearchgate.net Researchers continuously explore new catalytic systems and multi-component reactions to build libraries of these compounds for high-throughput screening. organic-chemistry.org
Materials Science: The unique electronic properties of the pyrimidine ring also make its derivatives of interest in the field of materials science, including for the development of fluorescent probes and sensors. mdpi.com
The academic interest in pyrimidinol derivatives stems from this rich intersection of synthetic versatility and biological relevance. The study of compounds like this compound contributes to the fundamental understanding of how structure relates to function in this important class of heterocycles.
The table below highlights the diverse research applications of various pyrimidine derivatives, illustrating the broad significance of this chemical class.
| Class of Pyrimidine Derivative | Research Application Area |
| Pyrido[2,3-d]pyrimidines | Investigated for antioxidant and anticancer properties. nih.gov |
| Thienopyrimidines | Found in various pharmaceutical medications. growingscience.com |
| Aminopyrimidines | Used as scaffolds for kinase inhibitors in cancer therapy. nih.gov |
| Azo-substituted Pyrimidines | Studied for antifungal efficacy and as dyes for fabrics. orientjchem.org |
| Fused Pyrimidines | Explored for anti-allergic, antiviral, and immunomodulating activities. orientjchem.org |
This foundational knowledge enables further exploration into the specific potential of individual molecules such as this compound within the vast landscape of chemical and biological research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-aminoethyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-9-6(2-3-8)4-7(11)10-5/h4H,2-3,8H2,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPZLHXAOVMOHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Characterization and Advanced Analytical Techniques for 6 2 Aminoethyl 2 Methylpyrimidin 4 Ol
Advanced Chromatographic Methods for Purity Assessment and Separation Studies
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a versatile and widely used technique for the analysis of pyrimidine (B1678525) derivatives. researchgate.net For a polar compound such as 6-(2-Aminoethyl)-2-methylpyrimidin-4-ol, which contains both a basic amino group and an acidic hydroxyl group, reversed-phase HPLC is a suitable approach. This method utilizes a non-polar stationary phase and a polar mobile phase.
The separation is typically achieved using a C8 or C18 silica (B1680970) gel column. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The buffer helps to control the pH and ensure the consistent ionization state of the analyte, leading to reproducible retention times. A gradient elution, where the proportion of the organic modifier is increased over time, can be beneficial for separating the target compound from impurities with different polarities. rjptonline.org UV detection is commonly employed for pyrimidine-containing compounds due to their inherent chromophores. rjptonline.org
A hypothetical HPLC method for the analysis of this compound is detailed in the table below.
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas chromatography is another powerful technique for the separation and analysis of volatile and thermally stable compounds. However, due to the presence of polar functional groups (amino and hydroxyl), this compound is a non-volatile compound, making its direct analysis by GC challenging. These polar groups can lead to poor peak shape and strong adsorption on the GC column.
To overcome these limitations, a derivatization step is typically required prior to GC analysis. Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. Silylation is a common derivatization technique where active hydrogens in the amino and hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose.
Once derivatized, the resulting TMS-derivative of this compound can be analyzed on a low to mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. A temperature-programmed analysis, where the column temperature is gradually increased, allows for the efficient separation of the derivatized analyte from other components. Mass spectrometry (MS) is often coupled with GC (GC-MS) for definitive identification based on the mass spectrum of the analyte. nih.gov
A proposed set of GC conditions for the analysis of the derivatized compound is presented in the following table.
| Parameter | Condition |
|---|---|
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
Methodological Validation of Analytical Procedures for Pyrimidinol Compounds
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. rjptonline.org The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures. jchr.org For a quantitative HPLC method for a pyrimidinol compound like this compound, the following validation parameters are typically evaluated:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. jchr.org
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. jchr.org
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. jchr.org
Accuracy: The closeness of the test results obtained by the method to the true value. jchr.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is considered at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory). jchr.org
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. jchr.org
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jchr.org
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. rjptonline.org
The table below presents hypothetical yet representative validation results for the proposed HPLC method for this compound, demonstrating its suitability for quantitative analysis.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD) - Repeatability | ≤ 2.0% | 0.8% |
| Precision (RSD) - Intermediate Precision | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL |
| Robustness | RSD ≤ 2.0% for varied parameters | Passed |
Computational Chemistry and Theoretical Investigations of 6 2 Aminoethyl 2 Methylpyrimidin 4 Ol
Quantum Chemical Modeling of Molecular Structure and Electronic Properties
Quantum chemical modeling serves as the foundation for theoretical investigations into 6-(2-Aminoethyl)-2-methylpyrimidin-4-ol. These methods, particularly those based on Density Functional Theory (DFT), allow for a detailed examination of the molecule's geometric and electronic makeup.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. nih.govscispace.com It is employed to determine the optimized molecular geometry of this compound, which corresponds to the lowest energy conformation of the molecule. mdpi.comjocpr.com This process involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved. mdpi.com Once the geometry is optimized, DFT is further used to analyze the electronic structure, providing insights into orbital energies and electron distribution. nih.govmdpi.com Studies on similar pyrimidine (B1678525) derivatives have successfully used DFT to correlate theoretical findings with experimental data, demonstrating the reliability of this approach. nih.govnih.gov
Selection of Basis Sets and Functionals for Accurate Computational Predictions
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. reddit.com The functional approximates the exchange-correlation energy, a key component of the total electronic energy. Common functionals like B3LYP, a hybrid functional, have been shown to provide reliable results for organic molecules. mdpi.comijcce.ac.ir
Basis sets are sets of mathematical functions used to represent the electronic wavefunctions of the atoms within the molecule. gaussian.com Larger basis sets, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ), generally provide more accurate results by allowing for greater flexibility in describing the spatial distribution of electrons. gaussian.comnih.govnih.gov The inclusion of polarization (d,p) and diffuse (+) functions is often crucial for accurately describing systems with heteroatoms and potential hydrogen bonding, as is the case for this compound. gaussian.comgoogle.com The selection of an appropriate combination of functional and basis set is a critical step to ensure the computational predictions are both accurate and computationally feasible. google.comresearchgate.net
Table 1: Common Basis Sets Used in DFT Calculations
| Basis Set Family | Description | Common Use Cases |
|---|---|---|
| Pople Style | (e.g., 6-31G(d), 6-311++G(d,p)) Split-valence basis sets that are computationally efficient. Added polarization and diffuse functions improve accuracy. gaussian.com | General purpose calculations for organic molecules. |
| Dunning | (e.g., cc-pVDZ, aug-cc-pVTZ) Correlation-consistent basis sets designed to systematically converge towards the complete basis set limit. psicode.org | High-accuracy calculations where electron correlation is important. |
| Karlsruhe | (e.g., def2-SVP, def2-TZVP) Well-balanced basis sets available for almost the entire periodic table. google.com | Recommended for DFT calculations on a wide range of systems. google.com |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) and Chemical Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.orgwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ossila.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. libretexts.orgossila.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large gap indicates higher kinetic stability and lower chemical reactivity. researchgate.net For this compound, FMO analysis can predict its reactivity towards electrophiles and nucleophiles.
From the HOMO and LUMO energies, various chemical reactivity indices can be calculated:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): μ2 / (2η), where μ is the chemical potential (-χ).
These indices provide a quantitative measure of the molecule's stability and reactivity. mdpi.com
Table 2: Hypothetical FMO Data and Reactivity Indices for a Pyrimidine Derivative
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.2 |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Intermolecular Charge Transfer
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugation, and delocalization of electron density within a molecule. rsc.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core electrons.
Electron Localization Function (ELF) and Reduced Density Gradient (RDG) Analyses for Bonding Characteristics
The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron in the neighborhood of a reference electron. wikipedia.org It is a powerful tool for visualizing chemical bonds and lone pairs in a chemically intuitive way. wikipedia.org ELF values range from 0 to 1, where high values (close to 1) correspond to regions of high electron localization, such as covalent bonds, lone pairs, and atomic cores. aps.org For this compound, ELF analysis can clearly distinguish the covalent bonds within the pyrimidine ring and the aminoethyl side chain, as well as the lone pairs on the nitrogen and oxygen atoms.
The Reduced Density Gradient (RDG) is a function of the electron density and its gradient. chemrxiv.org It is particularly useful for identifying and visualizing non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. chemrxiv.org A plot of the RDG versus the electron density signed by the second eigenvalue of the Hessian matrix allows for the characterization of these weak interactions. This analysis would be valuable in understanding how molecules of this compound might interact with each other or with other molecules in a larger system.
Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Electrostatic Interactions
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP at a given point in space around a molecule represents the electrostatic force that would be exerted on a positive test charge. uni-muenchen.demdpi.com
The MEP is typically visualized by mapping its values onto the molecule's electron density surface. uni-muenchen.de Different colors are used to represent different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.
Green: Regions of neutral or near-zero potential.
For this compound, the MEP surface would likely show negative potential (red) around the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons. researchgate.net The hydrogen atoms of the amino group and the hydroxyl group would likely exhibit positive potential (blue), making them potential sites for hydrogen bonding. nih.gov This analysis provides a clear, visual guide to the molecule's electrostatic properties and its preferred sites for intermolecular interactions. mdpi.com
Conformational Landscape and Tautomeric Equilibria Studies
The structural flexibility and potential isomeric forms of this compound are critical to its function and interactions. Computational methods are employed to map its conformational landscape and predict the most stable tautomeric forms.
Conformational Analysis: The presence of the flexible 2-aminoethyl side chain introduces several rotatable single bonds, leading to a complex potential energy surface with multiple possible conformations. nih.gov Theoretical conformational analysis, typically using methods like Density Functional Theory (DFT), involves systematically rotating these bonds to identify energy minima corresponding to stable conformers and the transition states that separate them. rsc.orgbiomedres.us For the aminoethyl side chain, key dihedral angles, such as the one involving the C-C bond, are varied to map the energy landscape and determine the most energetically favorable spatial arrangements of the amino group relative to the pyrimidine ring. nih.gov
Tautomeric Equilibria: Pyrimidin-4-ol derivatives can exist in a tautomeric equilibrium between the hydroxyl (enol) form and the keto (pyrimidinone) form. nih.gov The relative stability of these tautomers is highly influenced by the solvent, electronic effects of substituents, and intermolecular interactions like hydrogen bonding. nih.govresearchgate.net Quantum chemical calculations can predict the equilibrium constant by determining the relative energies of the different tautomeric structures. nih.gov For this compound, the equilibrium between the 4-ol and the 4-one forms is a key characteristic, with studies on similar compounds suggesting a strong preference for the keto tautomer in the solid state. nih.govresearchgate.net
Molecular Dynamics Simulations for Dynamic Behavior and Stability Analysis
While quantum chemistry methods can determine static, low-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. nih.gov MD simulations model the atomic motions of the molecule, offering insights into its structural stability, flexibility, and interactions with its environment, such as a solvent or a biological receptor. nih.govmdpi.com
An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between all atoms to predict their movements over a specific time period. nih.govmdpi.com Key analyses from such simulations include:
Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible. For this compound, the aminoethyl side chain would be expected to show higher RMSF values compared to the more rigid pyrimidine ring.
Solvent Interactions: To understand how the molecule interacts with surrounding water molecules, particularly through hydrogen bonding, which influences its solubility and bioavailability. nih.gov
These simulations are invaluable for bridging the gap between static molecular structures and the dynamic reality of chemical and biological systems. mdpi.com
Analysis of Intermolecular Interactions
The way molecules of this compound interact with each other governs its solid-state properties (e.g., crystal packing) and its interactions with biological targets.
The structure of this compound contains multiple hydrogen bond donors (the amino -NH2 and hydroxyl -OH groups) and acceptors (the pyrimidine ring nitrogen atoms and the hydroxyl oxygen). mdpi.comresearchgate.net These sites allow for the formation of extensive hydrogen bonding networks, which are the dominant intermolecular force for this molecule. In the solid state, aminopyrimidine derivatives commonly form centrosymmetric dimers through paired N-H···N hydrogen bonds, creating a characteristic R²₂(8) ring motif. nih.govnih.gov The energetics and geometry of these hydrogen bonds can be precisely calculated, revealing their crucial role in stabilizing the crystal lattice and mediating specific molecular recognition processes. mdpi.com
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. ntu.ac.ukmdpi.com The surface is mapped with properties that highlight regions of close contact between neighboring molecules. nih.gov A two-dimensional "fingerprint plot" is generated from the Hirshfeld surface, which summarizes all intermolecular contacts and provides the percentage contribution of each type of interaction to the total surface area. researchgate.netresearchgate.net For a molecule like this compound, the analysis would likely show that contacts involving hydrogen atoms (H···H, N···H, and O···H) are the most significant contributors to crystal packing. nih.govnih.gov
Table 1: Hypothetical Hirshfeld Surface Contact Contributions for this compound This table is illustrative, based on typical values for similar nitrogen-containing heterocyclic compounds.
| Intermolecular Contact Type | Contribution (%) | Description |
| H···H | 45% | Represents contacts between hydrogen atoms, typically the most abundant in organic molecules. nih.gov |
| N···H / H···N | 25% | Corresponds to the crucial N-H···N hydrogen bonds that often define the crystal packing. nih.gov |
| O···H / H···O | 15% | Represents O-H···N or C-H···O hydrogen bonds involving the hydroxyl group and ring nitrogen. |
| C···H / H···C | 10% | Weaker interactions involving the carbon framework of the molecule. nih.gov |
| C···C | 3% | Indicates the presence of π-π stacking interactions between pyrimidine rings. nih.gov |
| Other | 2% | Includes minor contacts such as C···N, N···O, etc. |
Theoretical Prediction of Chemical Reactivity and Preferred Reaction Sites
Conceptual Density Functional Theory (DFT) provides a framework for predicting the chemical reactivity of a molecule. frontiersin.org By analyzing the electronic structure, it is possible to identify the most likely sites for electrophilic and nucleophilic attack. ajchem-a.com
Key reactivity descriptors include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). A small HOMO-LUMO energy gap generally implies higher chemical reactivity. mdpi.commdpi.com
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of the molecule. mdpi.com Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the nitrogen atoms of the pyrimidine ring and the oxygen atom are expected to be the most electron-rich sites, while the hydrogen atoms of the amino and hydroxyl groups would be the most electron-poor sites.
Table 2: Illustrative Theoretical Reactivity Descriptors This table presents typical quantum chemical descriptors used to predict reactivity.
| Descriptor | Definition | Predicted Significance for the Compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates nucleophilic regions (electron-donating sites), likely localized on the amino group and pyrimidine ring. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electrophilic regions (electron-accepting sites), likely distributed over the pyrimidine ring. |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A smaller gap suggests higher polarizability and greater chemical reactivity. mdpi.com |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the overall ability of the molecule to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Represents the resistance to change in electron distribution; a softer molecule (lower η) is more reactive. mdpi.com |
| Electrophilicity Index (ω) | χ²/2η | A global index that quantifies the electrophilic nature of a molecule. mdpi.com |
These computational analyses provide a detailed picture of the chemical nature of this compound, guiding further experimental work on its synthesis, crystallization, and potential applications.
Reaction Pathways and Mechanistic Studies Involving 6 2 Aminoethyl 2 Methylpyrimidin 4 Ol
Elucidation of Detailed Reaction Mechanisms in Synthetic Transformations
The synthesis of 4-pyrimidinols, including 6-(2-Aminoethyl)-2-methylpyrimidin-4-ol, typically proceeds through a cyclocondensation reaction. One of the most common and versatile methods is the reaction between a β-keto ester and an amidine.
For the synthesis of the target compound, a plausible pathway involves the condensation of an appropriate β-keto ester, such as ethyl 4-amino-3-oxohexanoate, with acetamidine (B91507). The mechanism is believed to initiate with a nucleophilic attack by the amidine on the ketone carbonyl of the β-keto ester. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrimidinol ring.
Alternative pathways, such as those utilizing N-vinyl and N-aryl amides activated by reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonic anhydride, followed by nitrile addition and cycloisomerization, have also been established for pyrimidine (B1678525) synthesis and could be adapted for this specific molecule. These multicomponent reactions often offer high efficiency and atom economy.
Identification and Characterization of Reactive Intermediates Formed During Reactions
The formation of pyrimidine rings proceeds through several transient species. In the context of the Biginelli reaction, a well-known multicomponent synthesis for dihydropyrimidinones which can be precursors to pyrimidinols, three primary mechanisms are proposed, each involving distinct reactive intermediates. mdpi.com These include:
Imine intermediate: Formed from the reaction of an aldehyde and urea (B33335)/amidine.
Enamine intermediate: Generated from the β-keto ester.
Thiaoxaphosphetane intermediate: Can be formed when using thiolation reagents.
In the likely synthesis of this compound via the amidine route, key intermediates would include the initial adduct from the nucleophilic attack of the amidine on the keto-ester. This is followed by a cyclized, non-aromatic dihydropyrimidine (B8664642) intermediate which subsequently eliminates a molecule of water to afford the final pyrimidinol product. The identification and characterization of these intermediates often require spectroscopic techniques such as NMR and mass spectrometry, sometimes coupled with computational studies to determine their structures and relative energies. nih.gov
Kinetic Investigations and Reaction Rate Determinations
Kinetic studies are essential for optimizing reaction conditions and understanding the factors that influence the rate of formation of this compound. These investigations typically involve monitoring the concentration of reactants and products over time using techniques like HPLC or NMR spectroscopy.
Table 1: Illustrative Reaction Times for the Synthesis of Pyrimidine Derivatives (Analogous Systems)
| Reactants | Catalyst/Conditions | Reaction Time | Yield (%) |
|---|---|---|---|
| Guanidines, Aromatic Aldehyde, Acetophenones | Zn(l-proline)2, Water, 80°C | 5-8 hours | 82-95 |
| Benzaldehyde, Meldrum's acid, 6-amino-1,3-dimethyluracil | InBr3, Solvent-free, 100°C | 15 minutes | 95 |
| β-keto esters, Amidines | Ultrasound irradiation | Not specified | Good to excellent |
This table presents data for the synthesis of various pyrimidine derivatives to illustrate the scope of kinetic investigations in this chemical class. The data is based on analogous systems and not the specific target compound.
Thermodynamic Analysis of Reaction Feasibility and Equilibrium
The feasibility of a synthetic route to this compound is governed by thermodynamics. The change in Gibbs free energy (ΔG) for the reaction determines its spontaneity. A negative ΔG indicates that the formation of the product is thermodynamically favorable.
Role of Catalysis in Enhancing Reaction Efficiency and Selectivity of Pyrimidinol Transformations
Catalysis is a powerful tool for improving the efficiency, selectivity, and sustainability of pyrimidine synthesis. mdpi.com A wide array of catalysts, including metal complexes, Lewis acids, and organocatalysts, have been employed to accelerate the formation of the pyrimidine core. mdpi.com Catalysts can lower the activation energy of the rate-determining step, thereby increasing the reaction rate and often allowing for milder reaction conditions.
For the synthesis of pyrimidinols, catalysts can play several roles:
Lewis acids (e.g., ZnCl₂, InBr₃): Activate the carbonyl group of the keto-ester, making it more susceptible to nucleophilic attack.
Metal catalysts (e.g., Platinum, Copper): Can be used in hydrogenation or cross-coupling steps to modify pyrimidine precursors.
Metal-Organic Frameworks (MOFs): A cobalt-based MOF derived from 4,6-diamino-2-thiopyrimidine has been shown to be a highly efficient and reusable catalyst for multicomponent reactions to synthesize related fused pyrimidines. nih.gov
Table 2: Catalysts Used in the Synthesis of Pyrimidine and Pyrimidinol Derivatives
| Catalyst | Reaction Type | Key Advantages |
|---|---|---|
| ZnCl₂ | Three-component coupling | Efficient for mono- and disubstituted pyrimidines. |
| Copper complexes | Tandem reaction | High yields for sulfonamide pyrimidine derivatives. |
| Zn(l-proline)₂ | One-pot reaction | Green catalyst, operates in aqueous medium. |
| Co-DAT-MOF | Multicomponent reaction | High catalytic activity, reusable, green synthesis. nih.gov |
| Platinum | Hydrogenation | Common in reduction of the C5-C6 double bond. |
This table summarizes various catalysts employed in the synthesis of pyrimidine derivatives, highlighting the diversity of catalytic approaches applicable to this class of compounds.
Advanced Electroanalytical Tools for Mechanistic Elucidation of Redox Processes
Electroanalytical techniques, particularly cyclic voltammetry (CV), are invaluable for probing the redox behavior of pyrimidine derivatives like this compound. These methods provide insights into electron transfer mechanisms, the stability of reaction products, and the presence of intermediates in redox reactions.
In a typical CV experiment, the potential applied to a working electrode is scanned linearly, and the resulting current is measured. For a pyrimidinol, this can reveal information about its oxidation and reduction potentials. The voltammogram can indicate:
Electron Transfer Kinetics: The separation between the anodic and cathodic peak potentials can provide information about the rate of electron transfer.
Reversibility: The ratio of peak currents helps determine if the redox process is reversible, quasi-reversible, or irreversible.
Reaction Mechanisms: The presence of additional peaks or changes in peak shape with varying scan rates can suggest coupled chemical reactions following the initial electron transfer.
By studying the electrochemical oxidation and reduction pathways, researchers can better understand the molecule's susceptibility to redox transformations, which is crucial for applications in areas like materials science and pharmacology.
6 2 Aminoethyl 2 Methylpyrimidin 4 Ol As a Key Synthetic Precursor and Building Block
Applications in the Construction of Fused and Complex Heterocyclic Systems
The bifunctional nature of 6-(2-Aminoethyl)-2-methylpyrimidin-4-ol, possessing both an exocyclic primary amine and endocyclic nitrogen atoms, makes it an ideal starting material for the synthesis of fused heterocyclic systems through intramolecular or intermolecular cyclization reactions. These fused systems are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. researchgate.net
One prominent application is in the synthesis of pyrimido[1,2-a]pyrimidines. The aminoethyl side chain can react with suitable reagents to form a new ring fused to the original pyrimidine (B1678525) core. For instance, condensation reactions with β-dicarbonyl compounds, α,β-unsaturated ketones, or similar electrophiles can lead to the formation of a second six-membered ring. The general strategy involves the initial reaction of the primary amine followed by a cyclization step involving one of the ring nitrogens of the pyrimidine scaffold. Various synthetic methods have been developed for constructing the pyrimido[1,2-a]pyrimidine skeleton, often employing 2-aminopyrimidine (B69317) derivatives as key precursors. researchgate.netnih.gov These methods can be adapted for this compound to generate novel, substituted fused systems. The synthesis of such fused heterocycles can be achieved through conventional heating or accelerated using microwave irradiation, which often leads to shorter reaction times and improved yields. mdpi.comnih.gov
The strategic placement of functional groups on the starting pyrimidine allows for the regioselective construction of these complex molecules. The presence of the methyl group and the hydroxyl/oxo group on the pyrimidine ring of this compound can influence the reactivity and electronic properties of the scaffold, guiding the cyclization process.
| Fused System Example | General Precursors | Potential Reaction Type |
| Pyrimido[1,2-a]pyrimidine | 2-Aminopyrimidine derivative, Diethyl ethoxymethylenemalonate (EMME) | Thermal Cyclization researchgate.net |
| Pyrimido[1,6-a]pyrimidine | 4-Aminopyrimidine, Ethyl acetoacetate | Condensation/Cyclization nih.gov |
| Thiazolo[3,2-a]pyrimidine | Thiourea (B124793), α-haloketone, Dialkyl acetylenedicarboxylate | Three-Component Reaction mdpi.com |
| Pyrazolo-pyrimido[4,5-d]pyrimidine | 6-Aminouracil, Aldehyde, Amine | Multi-Component Reaction researchgate.net |
This table presents generalized examples of reactions used to form fused pyrimidine systems, which are applicable to precursors like this compound.
Derivatization Strategies for the Generation of Novel Chemical Libraries
The generation of chemical libraries from a common scaffold is a cornerstone of modern drug discovery. This compound is an excellent starting point for library synthesis due to its multiple, readily accessible functionalization points: the primary amino group and the pyrimidinol hydroxyl group.
Derivatization strategies can target these functional groups to introduce a wide array of substituents, thereby creating a diverse set of molecules for biological screening.
N-Acylation/N-Alkylation: The primary amino group of the ethyl side chain is a potent nucleophile and can be easily acylated with various acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. Reductive amination with aldehydes or ketones provides access to secondary amines. These reactions allow for the introduction of a vast range of functional groups, including aliphatic, aromatic, and heterocyclic moieties.
O-Alkylation/O-Acylation: The pyrimidin-4-ol moiety can be derivatized at the oxygen atom. researchgate.net Treatment with a base followed by an alkyl halide leads to the formation of O-alkylated derivatives (ethers). Similarly, reaction with acylating agents can yield the corresponding esters. These modifications can significantly alter the compound's physicochemical properties, such as solubility and hydrogen bonding capacity.
Heterocycle Formation: The amino group can be used as a handle to construct further heterocyclic rings. For example, reaction with carbon disulfide could lead to dithiocarbamates, which are precursors for thiazolidine (B150603) derivatives. Reaction with hydrazine (B178648) derivatives can form amides, which can be further cyclized into oxadiazoles, providing compounds with a combination of pyrimidine and oxadiazole rings in one molecule. researchgate.net
These derivatization reactions can be performed using solution-phase or solid-phase synthesis techniques to facilitate the rapid production and purification of a library of novel compounds based on the this compound scaffold. nih.gov
| Reaction Type | Reagent/Conditions | Functional Group Targeted | Resulting Moiety |
| N-Acylation | Acyl chloride, Base | Primary Amine | Amide |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Primary Amine | Secondary Amine |
| O-Alkylation | Alkyl halide, Base (e.g., NaH) | Hydroxyl Group | Ether |
| O-Esterification | Acyl chloride, Base | Hydroxyl Group | Ester |
| Oxadiazole Formation | Hydrazide, CS₂, Base, Cyclization | Primary Amine (via hydrazide intermediate) | 1,3,4-Oxadiazole researchgate.net |
Strategic Use in Fragment-Based Molecular Design Approaches
Fragment-based drug design (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. nih.gov This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Promising fragments are then optimized by "growing" them to fill adjacent pockets or by "linking" multiple fragments that bind to different sites. youtube.com
The this compound molecule possesses ideal characteristics for use as a fragment or as a scaffold for fragment elaboration:
Core Scaffold: The 2-methylpyrimidin-4-ol core is a privileged structure in medicinal chemistry, known to participate in key interactions, particularly hydrogen bonding, with protein targets. nih.gov Its relatively low molecular weight and complexity fit the profile of a typical fragment.
Growth Vector: The 2-aminoethyl side chain acts as a "vector" for fragment growth. Once the pyrimidinol core has been identified as binding to a target, the primary amine provides a straightforward chemical handle to synthesize analogs that extend into nearby regions of the binding site, seeking additional interactions to improve potency and selectivity. nih.gov
3D Shape and Functionality: The scaffold provides a well-defined three-dimensional shape and presents hydrogen bond donors and acceptors in a specific spatial arrangement, which is crucial for molecular recognition by a target protein.
In a typical FBDD campaign, the pyrimidinol core could be identified through biophysical screening methods. Subsequent synthetic efforts would focus on derivatizing the aminoethyl group to explore the structure-activity relationship (SAR) and optimize the fragment into a more potent lead compound. nih.gov
Scaffold Modification for Rational Design of Analogs with Modified Chemical Behavior
Rational design involves making deliberate, knowledge-based modifications to a lead molecule to improve its properties, such as potency, selectivity, or pharmacokinetic profile. nih.govmdpi.com The this compound scaffold offers several opportunities for such strategic modifications beyond simple derivatization.
Modification of the Pyrimidine Core: The substituents on the pyrimidine ring can be altered to fine-tune the electronic properties and steric profile of the molecule.
The 2-methyl group can be replaced with other alkyl groups, cycloalkyl groups, or even aromatic rings to probe for additional hydrophobic interactions within a target's binding site. Replacing it with electron-withdrawing or -donating groups can modulate the pKa of the pyrimidine ring nitrogens and the hydroxyl group.
The 4-ol group is critical for hydrogen bonding but can be replaced with a thiol (to form a thiopyrimidine) or an amino group to explore alternative interactions.
Substitution at the 5-position , which is unsubstituted in the parent molecule, offers another avenue for optimization, allowing the introduction of halogens, alkyl, or other small functional groups to enhance binding or block metabolic pathways. nih.gov
Modification of the Side Chain: The ethyl linker of the side chain can be shortened, lengthened, or made more rigid (e.g., by incorporating a cyclopropane (B1198618) ring) to optimize the positioning of the terminal amino group relative to the core scaffold. nih.gov
These rational modifications, often guided by computational modeling and structural biology data, allow for the systematic exploration of chemical space around the core scaffold. nih.gov This iterative process of design, synthesis, and testing is central to converting a preliminary hit into a refined drug candidate with improved chemical and biological behavior. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(2-Aminoethyl)-2-methylpyrimidin-4-ol, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves refluxing 6-amino-2-methylpyrimidin-4-ol with ethylenediamine derivatives under controlled pH (7–9) and inert atmosphere (e.g., nitrogen) to prevent oxidation. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) to confirm absence of byproducts like unreacted amines or dimerized species .
Q. How does the structural configuration of this compound influence its hydrogen-bonding capacity?
- Methodological Answer : The aminoethyl and hydroxyl groups enable dual hydrogen-bond donor/acceptor interactions. Computational modeling (e.g., DFT at B3LYP/6-31G* level) and crystallography (X-ray diffraction) reveal planar pyrimidine rings with intermolecular H-bonds between the hydroxyl and amino groups. Experimentally, FT-IR (stretching at 3300–3500 cm⁻¹ for -OH/-NH₂) and solubility studies in polar solvents (e.g., DMSO) corroborate this reactivity .
Q. What analytical techniques are recommended for characterizing stability under varying pH and temperature?
- Methodological Answer : Accelerated stability studies involve incubating the compound in buffers (pH 3–11) at 25–60°C for 24–72 hours. Monitor degradation via LC-MS to detect hydrolysis products (e.g., pyrimidine ring cleavage) or oxidation (e.g., formation of carbonyl derivatives). Kinetic modeling (Arrhenius equation) predicts shelf-life under standard lab conditions .
Advanced Research Questions
Q. How can discrepancies in reported biological activities of structural analogs be resolved?
- Methodological Answer : Comparative assays using isogenic cell lines or standardized microbial strains (e.g., E. coli ATCC 25922) under identical conditions (e.g., Mueller-Hinton broth, 37°C) minimize variability. Structure-activity relationship (SAR) tables highlight critical substituents:
| Compound | Substituents | MIC (μg/mL) | Key Interaction Targets |
|---|---|---|---|
| 6-(2-Aminoethyl)-2-Me-P4-ol | Aminoethyl, methyl, hydroxyl | 8–16 | DNA gyrase, membrane proteins |
| 2-Amino-6-isopropyl-P4-ol | Isopropyl, hydroxyl | 32–64 | Ribosomal subunits |
| 6-Methyl-2-(methylethyl)-P4-ol | Methyl, methylethyl | 16–32 | Enoyl-ACP reductase |
- Contradictions often arise from assay conditions (e.g., nutrient media affecting solubility) or target specificity. Molecular docking (AutoDock Vina) and SPR (surface plasmon resonance) validate binding affinities .
Q. What strategies enhance the compound’s bioavailability for in vivo studies?
- Methodological Answer : Prodrug derivatization (e.g., acetylation of hydroxyl group) improves lipophilicity (logP measured via shake-flask method). Pharmacokinetic profiling in rodent models (IV/PO administration) with LC-MS/MS quantitation identifies optimal formulations (e.g., PEGylated nanoparticles for sustained release). Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) may reduce first-pass metabolism .
Q. How can mechanistic studies elucidate its role in enzyme inhibition?
- Methodological Answer : Fluorescence quenching assays (using tryptophan-rich enzymes like topoisomerase IV) measure binding constants (Kd). Pre-steady-state kinetics (stopped-flow spectrophotometry) and isotopic labeling (¹⁴C-tagged compound) track catalytic intermediates. Cryo-EM or X-ray co-crystallography resolves binding modes at atomic resolution .
Comparative and Contradiction Analysis
Q. Why do similar pyrimidine derivatives exhibit divergent antimicrobial spectra?
- Methodological Answer : Divergence stems from substituent-dependent penetration across bacterial membranes (measured via OCTN2 transporter assays) and resistance gene prevalence (e.g., mecA in MRSA). Synergy studies (checkerboard assay with β-lactams) and transcriptomics (RNA-seq of treated pathogens) identify adjuvant effects or resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
